

In-Depth Technical Guide to 3-Fluorodiphenylamine IR Spectroscopy Functional Group Analysis

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Compound of Interest

Compound Name: 3-Fluorodiphenylamine

Cat. No.: B1362259

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This technical guide provides a comprehensive analysis of the functional groups present in **3-Fluorodiphenylamine** using Infrared (IR) spectroscopy. It details the expected vibrational frequencies, offers a standard experimental protocol for sample analysis, and presents logical workflows for spectral interpretation.

Core Functional Group Analysis

The infrared spectrum of **3-Fluorodiphenylamine** is characterized by the vibrational modes of its secondary amine, aromatic rings, and carbon-fluorine bond. By analyzing the positions, intensities, and shapes of the absorption bands, one can confirm the presence of these key functional groups. The primary regions of interest include the N-H stretching region, the aromatic C-H and C=C stretching regions, the C-N stretching region, and the C-F stretching region.

Quantitative Infrared Spectroscopy Data Summary

The expected infrared absorption bands for **3-Fluorodiphenylamine** are summarized in the table below. These values are based on established group frequency correlations for aromatic amines, diphenylamines, and fluorinated aromatic compounds.

Wavenumber Range (cm ⁻¹)	Functional Group	Vibrational Mode	Expected Intensity	Peak Description
3350 - 3310	Secondary Aromatic Amine (N-H)	Stretching	Medium - Weak	Single, sharp peak
3100 - 3000	Aromatic C-H	Stretching	Medium - Weak	Multiple sharp peaks
1610 - 1585	Aromatic Ring (C=C)	In-ring Stretching	Medium - Strong	Sharp
1500 - 1400	Aromatic Ring (C=C)	In-ring Stretching	Medium - Strong	Sharp
1335 - 1250	Aromatic Amine (C-N)	Stretching	Strong	
1275 - 1200	Aryl-F (C-F)	Stretching	Strong	
900 - 675	Aromatic C-H	Out-of-plane Bending	Strong	

Detailed Spectral Interpretation

- **N-H Stretching:** A single, relatively sharp absorption band is anticipated in the 3350-3310 cm⁻¹ region, which is characteristic of a secondary aromatic amine.[1] In concentrated samples, this band may broaden due to hydrogen bonding.[2]
- **Aromatic C-H Stretching:** The presence of aromatic rings is confirmed by one or more weak to medium intensity sharp bands in the region of 3100-3000 cm⁻¹. [3][4]
- **Aromatic C=C In-Ring Stretching:** Aromatic compounds typically exhibit two or more sharp absorption bands in the 1600-1400 cm⁻¹ region due to carbon-carbon double bond stretching within the rings.[3][4] For **3-Fluorodiphenylamine**, expect strong peaks around 1610-1585 cm⁻¹ and 1500-1400 cm⁻¹.
- **C-N Stretching:** The stretching vibration of the aromatic carbon to nitrogen bond (C-N) in secondary aromatic amines gives rise to a strong absorption band typically found between

1335 and 1250 cm^{-1} .^{[1][2][5]}

- C-F Stretching: The carbon-fluorine bond in aromatic compounds produces a strong and characteristic absorption band. For a fluoro-substituted benzene ring, this C-F stretching vibration is expected in the 1275-1200 cm^{-1} range.
- Aromatic C-H Out-of-Plane Bending: Strong absorption bands in the 900-675 cm^{-1} region are due to the out-of-plane bending of the aromatic C-H bonds.^[3] The exact positions of these bands can provide information about the substitution pattern on the aromatic rings.

Experimental Protocol: KBr Pellet Method for Solid Samples

A common and effective method for obtaining the IR spectrum of a solid sample like **3-Fluorodiphenylamine** is the Potassium Bromide (KBr) pellet technique.

Materials and Equipment:

- Fourier-Transform Infrared (FTIR) Spectrometer
- Agate mortar and pestle
- Hydraulic press with a pellet-forming die
- Spectroscopy-grade Potassium Bromide (KBr), dried
- **3-Fluorodiphenylamine** sample
- Spatula
- Analytical balance

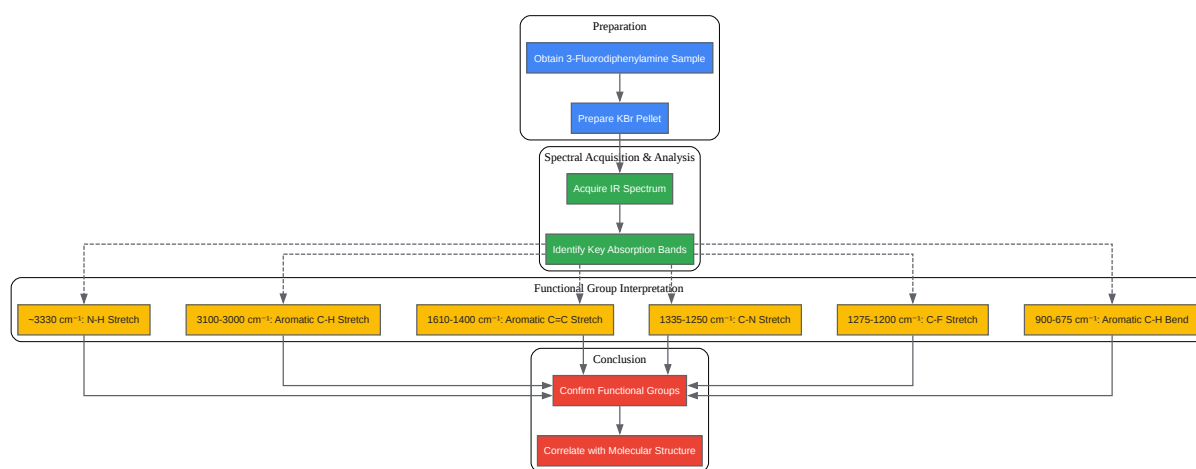
Procedure:

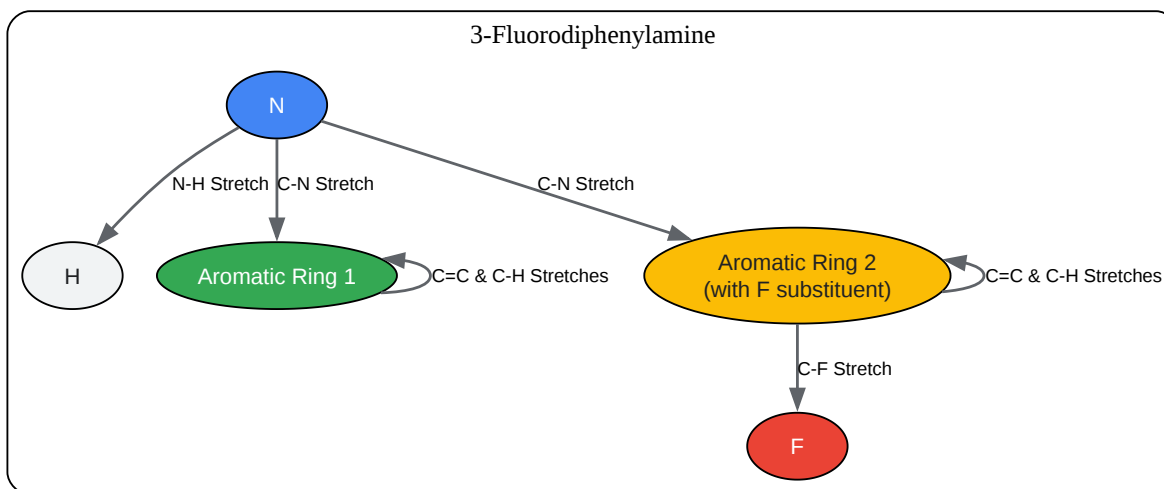
- Drying: Ensure the KBr powder is thoroughly dry by heating it in an oven at approximately 110°C for 2-3 hours and then allowing it to cool in a desiccator.^[5] KBr is hygroscopic and any absorbed moisture will lead to broad O-H absorption bands in the spectrum.^[6]

- Sample Preparation: Weigh approximately 1-2 mg of the **3-Fluorodiphenylamine** sample.^[2]
- Mixing: Weigh approximately 100-200 mg of the dry KBr powder.^[7] Add the **3-Fluorodiphenylamine** sample to the KBr in the agate mortar.
- Grinding: Gently but thoroughly grind the sample and KBr together with the pestle until a fine, homogeneous powder is obtained.^[8] The goal is to disperse the sample particles uniformly throughout the KBr matrix.^[6]
- Pellet Formation: Transfer a portion of the powdered mixture into the pellet die. Assemble the die and place it in the hydraulic press.
- Pressing: Gradually apply a pressure of approximately 8-10 metric tons.^[6] Hold the pressure for 1-2 minutes to allow the KBr to form a transparent or translucent pellet.^[6] It is often beneficial to apply a vacuum during pressing to remove trapped air and moisture, which can cause the pellet to be opaque or brittle.^[5]
- Pellet Removal: Carefully release the pressure and disassemble the die. Remove the KBr pellet, which should be a thin, clear or translucent disc.
- Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Background Scan: Run a background spectrum using a blank KBr pellet or with the sample chamber empty.
- Sample Scan: Run the IR spectrum of the **3-Fluorodiphenylamine** sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Cleaning: Thoroughly clean the mortar, pestle, and die set with an appropriate solvent (e.g., acetone) and ensure they are dry before storing.

Visualizing Workflows and Molecular Structure

To further clarify the process of IR spectral analysis and the molecular structure of **3-Fluorodiphenylamine**, the following diagrams have been generated using Graphviz.





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